molecular formula C15H15N3O B1255369 2-[(3-METHYLPHENYL)AMINO]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE

2-[(3-METHYLPHENYL)AMINO]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE

Cat. No.: B1255369
M. Wt: 253.3 g/mol
InChI Key: DYSMSOZGDSBFGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-METHYLPHENYL)AMINO]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is an organic compound with a complex structure that includes a quinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-METHYLPHENYL)AMINO]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE typically involves the reaction of 3-methylaniline with a quinazolinone precursor under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[(3-METHYLPHENYL)AMINO]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-[(3-METHYLPHENYL)AMINO]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-METHYLPHENYL)AMINO]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-ethoxypropyl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one
  • 2-[(3-METHYLPHENYL)AMINO]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE derivatives

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H15N3O

Molecular Weight

253.3 g/mol

IUPAC Name

2-(3-methylanilino)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C15H15N3O/c1-10-4-2-5-11(8-10)17-15-16-9-12-13(18-15)6-3-7-14(12)19/h2,4-5,8-9H,3,6-7H2,1H3,(H,16,17,18)

InChI Key

DYSMSOZGDSBFGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC=C3C(=N2)CCCC3=O

Synonyms

2-(m-tolylamino)-7,8-dihydroquinazolin-5(6H)-one

Origin of Product

United States

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